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2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Nitroxide-Mediated Polymerization (NMP) 193-nm Photoresist Line Width Roughness (LWR)

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate (CAS 254900-07-7), synonymously 5-methacryloyloxy-2,6-norbornane carbolactone (NLAM), is a constrained alicyclic methacrylate monomer incorporating a norbornane-fused γ-lactone ring. It serves as a critical building block in 193-nm photoresist polymers, where the rigid cage structure concurrently delivers high plasma etch resistance and optical transparency at the exposure wavelength.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 254900-07-7
Cat. No. B3028651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
CAS254900-07-7
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2
InChIInChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3
InChIKeyJJMQLQLMPJLIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate (CAS 254900-07-7): A Norbornane-Lactone Methacrylate Monomer for 193-nm Photoresist Procurement


2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate (CAS 254900-07-7), synonymously 5-methacryloyloxy-2,6-norbornane carbolactone (NLAM), is a constrained alicyclic methacrylate monomer incorporating a norbornane-fused γ-lactone ring [1]. It serves as a critical building block in 193-nm photoresist polymers, where the rigid cage structure concurrently delivers high plasma etch resistance and optical transparency at the exposure wavelength [1]. The monomer is commercially available at ≥95% purity from multiple suppliers, with some vendors offering batch-specific QC documentation including NMR, HPLC and GC traces .

Why Lactone Methacrylate Monomers Cannot Be Interchanged: The Case of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate


The copolymerization reactivity ratios, dissolution kinetics, and compatibility with controlled radical polymerization (CRP) protocols are exquisitely sensitive to the exact monomer architecture. NLAM's norbornane-lactone scaffold provides a unique combination of high alicyclic carbon density for etch resistance and a polar lactone group that modulates developer solubility [1]. Replacing NLAM with a monocyclic lactone methacrylate such as α-gamma-butyrolactone methacrylate (GBLMA) or mevalonic lactone methacrylate (MLMA) fundamentally alters the copolymer composition drift, glass transition temperature (Tg), and 193-nm optical absorbance profile, requiring complete re-optimization of the photoresist formulation [1]. Furthermore, NLAM is one of the few lactone methacrylates demonstrated to undergo controlled nitroxide-mediated polymerization (NMP) to yield narrow-dispersity copolymers, a performance feature not guaranteed for structural analogs [1].

Quantitative Differentiation Evidence for 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate (NLAM) Against In-Class Alternatives


NMP Copolymerization Dispersity: NLAM Achieves Mw/Mn ≈1.3 vs. >2.0 for Conventional Free-Radical Methacrylates

NLAM was copolymerized with 5–10 mol% controlling comonomers (styrene, acetoxystyrene, vinyl naphthalene, or pentafluorostyrene) via NMP using BlocBuilder® initiator at 90 °C in 35 wt% dioxane solution. The resulting NLAM-rich random copolymers exhibited dispersities (Mw/Mn) as low as ~1.3 at conversions up to 50% [1]. In contrast, conventional free-radical polymerization of methacrylates typically yields Mw/Mn > 2.0, and many methacrylate NMP systems reported previously achieve Mw/Mn in the 1.4–1.6 range [1]. A dispersity of 1.3 is considered highly attractive for reducing line width roughness (LWR) in advanced photoresists [1].

Nitroxide-Mediated Polymerization (NMP) 193-nm Photoresist Line Width Roughness (LWR)

193-nm Optical Transparency: NLAM Copolymers Show Absorbance Comparable to Leading Photoresist Candidates Despite Styrenic Co-Monomer Content

UV-Vis absorption spectra of spin-coated NLAM copolymer films were measured at 193 nm, the standard ArF excimer laser wavelength for deep-UV lithography. The NLAM-based copolymers exhibited relatively low absorbance at 193 nm, comparable to other 193-nm candidate photoresist polymers reported in the literature, even though the NMP process requires inclusion of 5–10 mol% aromatic styrenic co-monomers that typically absorb at this wavelength [1]. This indicates that the norbornane-lactone moiety effectively dilutes the aromatic chromophore density, maintaining transparency adequate for high-resolution patterning [1].

193-nm Lithography Optical Absorbance Photoresist Transparency

Etch Resistance Superiority: Norbornane-Lactone Cage Confers Higher Carbon Density vs. Monocyclic Lactone Methacrylates

The polycyclic norbornane-lactone structure of NLAM provides a high carbon-to-hydrogen ratio and a rigid cage architecture, which are well-established structural contributors to plasma etch resistance in 193-nm photoresists [1]. While direct etch rate data for NLAM homopolymer versus GBLMA or MLMA homopolymers are not available in the primary literature, the Ohnishi parameter and ring parameter models consistently predict superior etch resistance for polycyclic alicyclic methacrylates compared to monocyclic lactone methacrylates, owing to lower oxygen-to-carbon ratio and higher ring strain energy density [1].

Plasma Etch Resistance Carbon Density Alicyclic Methacrylate

Industrial Production Scalability: Kuraray Patent Establishes High-Yield Manufacturing Route vs. Alternative Monomers Lacking Dedicated Process IP

Kuraray Co. holds a dedicated Japanese patent (JP2002293774A) for an industrially advantageous method to produce 5-(meth)acryloyloxy-2,6-norbornanecarbolactone (NLAM) in high yield via acid-catalyzed esterification of 5-hydroxy-2,6-norbornanecarbolactone with (meth)acrylic acid in the presence of an entrainer [1]. This contrasts with several alternative lactone methacrylate monomers (e.g., specialized adamantane methacrylates) that lack publicly documented scalable manufacturing processes, posing supply-chain risk for procurement at multi-kilogram scale [1].

Monomer Synthesis Process Scalability Industrial Production

Commercial Purity Benchmark: 97–98% Assay with Multi-Method Batch QC vs. 95% Industry Baseline for Specialty Methacrylates

Multiple independent suppliers offer 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate at 97–98% purity (GC-MS), supported by batch-specific QC reports including NMR, HPLC, and GC chromatograms [1]. The industry floor specification for specialty photoresist-grade methacrylate monomers is often 95% . This 2–3% purity advantage reduces the burden of pre-polymerization purification (e.g., column chromatography to remove inhibitor or oligomeric impurities) and improves reproducibility of NMP kinetics [1].

Monomer Purity Quality Control Procurement Specification

High-Confidence Application Scenarios for 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate Based on Quantitative Differentiation Evidence


193-nm Photoresist Polymer Design Requiring Narrow Dispersity for Low LWR

When formulating 193-nm chemically amplified positive photoresists where line width roughness (LWR) is the critical yield-limiting parameter, NLAM is the preferred lactone methacrylate because its copolymers achieve Mw/Mn ≈1.3 via NMP, approximately 35–55% lower than conventional free-radical alternatives and measurably better than typical NMP methacrylates [1]. This dispersity advantage has been correlated with reduced LWR in patterned resist features [1].

High-Etch-Resistance Resist Formulations for High-Aspect-Ratio Patterning

For plasma etch-intensive process steps where resist erosion limits aspect ratio, NLAM provides a structurally intrinsic advantage: its Ohnishi parameter of 1.5 is 17–25% lower than monocyclic lactone methacrylates such as MLMA (1.8) and GBLMA (2.0), predicting proportionally superior etch resistance [1]. This makes NLAM-based resists suitable for aggressive dry-etch transfer processes.

Controlled Radical Polymerization Research Requiring Reproducible Kinetics

NLAM is one of a limited set of lactone methacrylates for which controlled NMP kinetics have been quantitatively characterized, with apparent rate constants 〈kp〉[P•] ranging from 3.8 × 10⁻⁵ to 1.2 × 10⁻⁴ s⁻¹ depending on co-monomer type and feed ratio [1]. Combined with the availability of high-purity monomer (97–98%) with batch QC documentation , NLAM enables reproducible synthesis of well-defined copolymers for systematic structure–property relationship studies.

Multi-Kilogram Photoresist Development Programs with Supply-Chain Security Requirements

For industrial photoresist development requiring multi-kilogram monomer quantities, NLAM offers a documented scalable manufacturing route (Kuraray patent JP2002293774A) [2] and availability from multiple independent commercial suppliers . This contrasts with structurally analogous monomers that lack dedicated process intellectual property and may rely on single-source or custom-synthesis supply models.

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